2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H7BrF3IO. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol and 2-bromo-4-(trifluoromethyl)benzene.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Coupling Reaction: The key step in the synthesis is the coupling reaction between 2-iodophenol and 2-bromo-4-(trifluoromethyl)benzene, which is facilitated by a palladium catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups.
Scientific Research Applications
2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine, iodine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-iodophenoxy)benzene: Lacks the trifluoromethyl group, which can affect its reactivity and applications.
4-Bromo-1-(2-iodophenoxy)-2-(trifluoromethyl)benzene: Similar structure but with different substitution patterns, leading to variations in chemical properties.
2-Iodo-1-(2-bromophenoxy)-4-(trifluoromethyl)benzene: The positions of bromine and iodine are swapped, which can influence the compound’s reactivity.
Uniqueness
2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene is unique due to the specific arrangement of bromine, iodine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C13H7BrF3IO |
---|---|
Molecular Weight |
443.00 g/mol |
IUPAC Name |
2-bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7BrF3IO/c14-9-7-8(13(15,16)17)5-6-11(9)19-12-4-2-1-3-10(12)18/h1-7H |
InChI Key |
UNWZQGCTIZJDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Br)I |
Origin of Product |
United States |
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